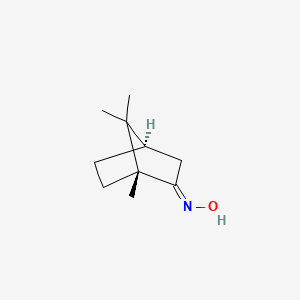

(1R)-Camphor oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R)-Camphor oxime: is a chemical compound derived from camphor, a naturally occurring substance found in various plant species It is known for its unique structural properties and versatility in chemical reactions

Mechanism of Action

Target of Action

For instance, some oximes have been reported to reactivate the enzyme acetylcholinesterase

Mode of Action

Oximes typically function through a bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . This reaction is usually carried out in aqueous media and catalyzed by aniline or phenylenediamine derivatives . The specific interactions of (1R)-Camphor oxime with its targets would depend on the nature of these targets and the biochemical context.

Biochemical Pathways

For instance, oximes have been reported to have antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . The exact pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

These properties are strongly influenced by physicochemical parameters

Result of Action

Oximes in general are known to have diverse biological and pharmacological applications . The specific effects of this compound would depend on its specific targets, mode of action, and the biochemical context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, behavior, nutrients, and pollutants can alter the immune-metabolism response and affect the relationship between the commensal microbiota and its human host . Similarly, oxidative stress can act as a potent catalyst in the transformation of normal cells into cancerous phenotypes, primarily by compromising genomic integrity . The specific environmental factors influencing the action of this compound would depend on its specific targets, mode of action, and the biochemical context.

Preparation Methods

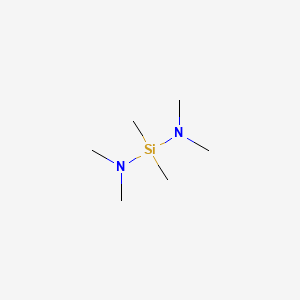

Synthetic Routes and Reaction Conditions: (1R)-Camphor oxime can be synthesized through the reaction of D-camphor with hydroxylamine. The process involves the nucleophilic addition of hydroxylamine to the carbonyl group of D-camphor, resulting in the formation of the oxime. The reaction is typically carried out in an ethanol solution under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (1R)-Camphor oxime undergoes various chemical reactions, including:

Oxidation: The oxime can be oxidized to form nitroimine derivatives.

Reduction: Catalytic hydrogenation of the oxime can produce epimeric mixtures of endo and exo isomers.

Substitution: Nucleophilic substitution reactions can transform the oxime into different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Sodium nitrite in acetic acid at 40°C.

Reduction: Raney-Nickel catalyst in isopropanol.

Substitution: Secondary amines and hydroxylamine.

Major Products Formed:

Nitroimine derivatives: Formed through oxidation.

Epimeric mixtures: Produced via reduction.

Functionalized derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: (1R)-Camphor oxime is used as a building block in the synthesis of various bioactive compounds. Its unique structure allows for the creation of diverse molecular frameworks .

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a model compound in ecotoxicology studies .

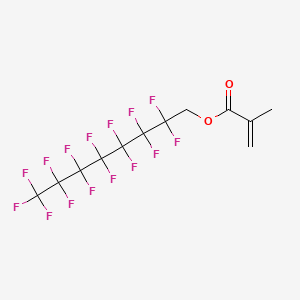

Industry: this compound is used in the production of fragrances, cosmetics, and household chemicals due to its chemical stability and desirable properties .

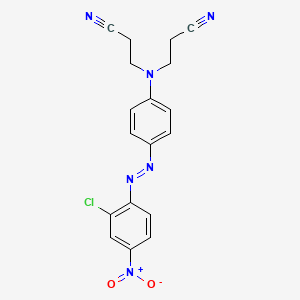

Comparison with Similar Compounds

Camphor nitroimine: A derivative of (1R)-Camphor oxime, known for its versatility in chemical transformations.

Camphor-derived diamines: Used as organocatalysts in asymmetric synthesis.

Uniqueness: this compound stands out due to its ability to undergo a wide range of chemical reactions, making it a versatile building block in synthetic chemistry. Its applications in various fields, including medicinal chemistry and industrial production, highlight its unique properties and potential .

Properties

CAS No. |

2792-42-9 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(NZ)-N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |

InChI |

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8-/t7-,10+/m1/s1 |

InChI Key |

OVFDEGGJFJECAT-SMXKXMKRSA-N |

SMILES |

CC1(C2CCC1(C(=NO)C2)C)C |

Isomeric SMILES |

C[C@@]1\2CC[C@@H](C1(C)C)C/C2=N/O |

Canonical SMILES |

CC1(C2CCC1(C(=NO)C2)C)C |

Key on ui other cas no. |

2792-42-9 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

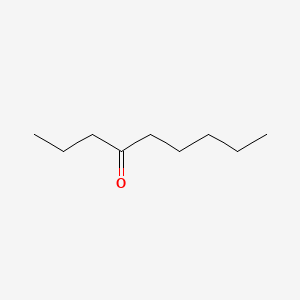

Feasible Synthetic Routes

Q1: What is the acaricidal activity of D-Camphor Oxime against house dust mites?

A1: Research indicates that D-Camphor Oxime demonstrates notable acaricidal activity against house dust mites, specifically Dermatophagoides farinae and Dermatophagoides pteronyssinus. In impregnated fabric disc bioassays, the LD50 value of D-Camphor Oxime against D. farinae was determined to be 3.31 µg cm-2. This positions D-Camphor Oxime as a potentially viable candidate for the development of acaricidal agents. []

Q2: Has the crystal structure of D-Camphor Oxime complexes been characterized?

A2: Yes, the crystal structure of trans-bis(D-camphor oxime-N)dichloropalladium(II), a complex containing D-Camphor Oxime, has been determined. The complex crystallizes in the orthorhombic space group P212121. Notably, the molecule exhibits approximate C2 symmetry with both camphoryl groups positioned on the same side of the coordination plane. Interestingly, the two oxime O–H groups, located on the opposite side, participate in an unusual hydrogen-bond chelate system with a chlorine atom of a neighboring molecule. [, ]

Q3: Can D-Camphor Oxime undergo cyclometallation reactions?

A3: Attempts to induce cyclometallation of trans-bis(D-camphor oxime-N)dichloropalladium(II) have proven unsuccessful. Similarly, the corresponding dibromo- and di-iodo-complexes also resist cyclometallation. [, ]

Q4: Is D-Camphor Oxime a suitable substrate for deoximation reactions in ionic liquids?

A4: Research suggests that D-Camphor Oxime can be effectively deoximated in room temperature ionic liquids under mild conditions. Specifically, bmimBr-FeCl3 (1-butyl-3-methylimidazolium bromide - Ferrate Chloride) has demonstrated good catalytic activity for the deoximation of D-Camphor Oxime. The reaction is proposed to proceed via acid-catalyzed hydrolysis. [, ]

Q5: Does D-Camphor Oxime exhibit inhibitory effects on enzymes?

A5: While not a primary focus of current research, one study reported that D-Camphor Oxime displayed virtually no inhibitory effect on bovine serum monoamine oxidase (copper-containing amine oxidase) activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)

![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)